molecular formula C10H5F2NO B2474955 6,8-Difluoroquinoline-7-carbaldehyde CAS No. 2303565-53-7

6,8-Difluoroquinoline-7-carbaldehyde

Cat. No. B2474955
CAS RN: 2303565-53-7
M. Wt: 193.153
InChI Key: KJTFVXVXQSJTQQ-UHFFFAOYSA-N
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Description

6,8-Difluoroquinoline-7-carbaldehyde is a chemical compound with the CAS Number: 2303565-53-7 . It has a molecular weight of 193.15 and its IUPAC name is 6,8-difluoroquinoline-7-carbaldehyde . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6,8-Difluoroquinoline-7-carbaldehyde is 1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10 (6)9 (12)7 (8)5-14/h1-5H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6,8-Difluoroquinoline-7-carbaldehyde is a solid substance . Its molecular weight is 193.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Quinoline Ring Systems : Research by Hamama et al. (2018) discusses the synthesis of quinoline ring systems, including compounds similar to 6,8-Difluoroquinoline-7-carbaldehyde, and the methods adopted to construct fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).

  • Electrochemical and Spectroscopic Characterization : Wantulok et al. (2020) presented a new approach for synthesizing selected quinolinecarbaldehydes and their Schiff base derivatives, alongside their electrochemical and spectroscopic characterization (Wantulok et al., 2020).

Biological and Medicinal Applications

  • Antidyslipidemic and Antioxidative Activities : Sashidhara et al. (2009) evaluated novel keto-enamine Schiff bases derived from 8-Hydroxyquinoline for their in vitro antioxidant and in vivo antidyslipidemic activities (Sashidhara et al., 2009).

  • Cytotoxicity Against Cancer Cells : A study by Mphahlele et al. (2014) highlighted the synthesis of alkyl (Thieno[3,2-c]quinoline)-2-carboxylates and their evaluation for cytotoxicity against the human breast cancer cell line MCF-7 (Mphahlele et al., 2014).

Chemical and Physical Properties

  • Prototropic Equilibria : Vetokhina et al. (2013) studied prototropic equilibria in a series of 7-hydroxyquinoline-8-carbaldehydes to understand their proton-donating/accepting systems, which are important for developing molecular switches (Vetokhina et al., 2013).

  • Corrosion Inhibition Properties : A study by Lgaz et al. (2017) on the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution demonstrated their potential in protecting metals against corrosion (Lgaz et al., 2017).

Analytical and Sensory Applications

  • Fluorescent Sensor for Aluminum Ions : Jiang et al. (2011) developed a novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, which exhibited high selectivity for detecting Al3+ in weak acid aqueous conditions (Jiang et al., 2011).

properties

IUPAC Name

6,8-difluoroquinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10(6)9(12)7(8)5-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFVXVXQSJTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoroquinoline-7-carbaldehyde

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